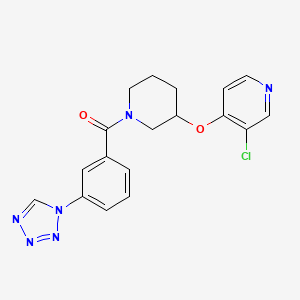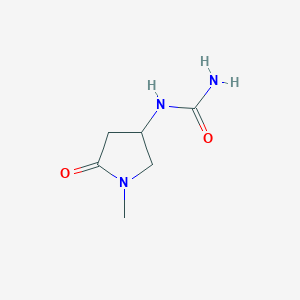![molecular formula C21H25N5O3 B2597622 2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887465-11-4](/img/structure/B2597622.png)
2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Host-Guest Chemistry and Sensing Applications
Imidazole-containing compounds have been investigated for their ability to form host-guest complexes with various anions, demonstrating the utility of such structures in sensing applications. For instance, imidazole-based bisphenol and its salts with dicarboxylic and mineral acids have shown extensive hydrogen-bonded structures, indicating their potential in electrostatic interaction-based sensing mechanisms (Nath & Baruah, 2012). Moreover, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks exhibit selective fluorescence sensitivity towards benzaldehyde derivatives, highlighting their potential as fluorescence sensors (Shi et al., 2015).
Photochromism and Material Science
Dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl have been synthesized, showing photochromism upon irradiation. This property is significant for the development of photoresponsive materials, which can be applied in optical data storage and photo-switchable devices (Bai et al., 2010).
Catalysis
Imidazole derivatives have found applications in catalysis, such as in the selective benzylic C-C coupling catalyzed by bioinspired dicopper complexes with imidazole ligation. This work highlights the potential of imidazole-based complexes in facilitating selective organic transformations, an essential aspect of synthetic chemistry (Prokofieva et al., 2008).
Synthesis of Glycolurils and Analogues
Glycolurils and their analogues, which include tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones, are utilized in various scientific and technological fields due to their pharmacological activity, application in explosives, gelators, and as building blocks in supramolecular chemistry. The development of new methods for synthesizing glycolurils and their analogues continues to attract research interest (Kravchenko et al., 2018).
Oxidative Coupling in Polymer Synthesis
Research on the copper-catalyzed oxidative coupling of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether), a high-performance engineering plastic, demonstrates the importance of small heterocyclic ligands like imidazole in improving catalytic activity. This study illustrates the significance of ligand design in catalysis, particularly for industrial polymer production (Gamez et al., 2001).
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13-6-7-14(2)16(10-13)12-26-19(27)17-18(23(4)21(26)28)22-20-24(8-9-29-5)15(3)11-25(17)20/h6-7,10-11H,8-9,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHTXRXESFKFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CCOC)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-[1-[2-(4-Fluorophenoxy)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2597542.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2597544.png)


![2,5-difluoro-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2597548.png)

![(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2597550.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2597555.png)
![N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2597559.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2597561.png)